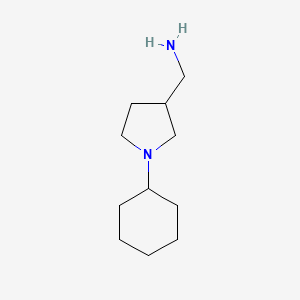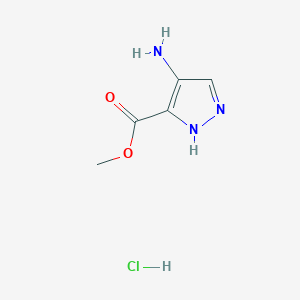
2-(3,5-Dimethylphenoxy)butanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
“2-(3,5-Dimethylphenoxy)butanoyl chloride” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Analytical Chemistry
This compound can also be used in the field of analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. “2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used as a reagent or a standard in various chemical analyses.
Biopharma Production
In biopharma production, “2-(3,5-Dimethylphenoxy)butanoyl chloride” might be used in the synthesis of pharmaceuticals . The compound could serve as an intermediate in the production of drugs, contributing to the development of new therapies.
Safety Controlled Environment
“2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used in safety controlled environments . These are settings where the conditions are strictly regulated to prevent contamination and ensure safety, such as laboratories or cleanrooms. The compound could be used in experiments or processes that require stringent safety controls.
Cleanroom Solutions
In cleanroom solutions, this compound might be used in the maintenance of cleanroom standards . Cleanrooms are environments with a low level of environmental pollutants such as dust, airborne microbes, aerosol particles, and chemical vapors. “2-(3,5-Dimethylphenoxy)butanoyl chloride” could be used in processes that require a high degree of cleanliness.
Advanced Battery Science
While there’s no direct evidence from the search results, it’s possible that “2-(3,5-Dimethylphenoxy)butanoyl chloride” could have applications in advanced battery science . Given its chemical properties, it might be used in the development of new battery technologies or in the study of existing ones.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBRBMIKOTNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530565 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)butanoyl chloride | |
CAS RN |
66227-19-8 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)



![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)


![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)




![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)